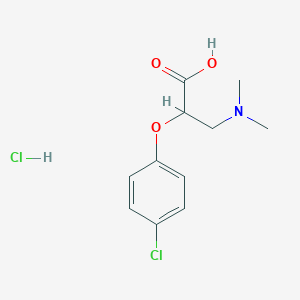
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and has been used since the 1970s. Clomazone has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed.
作用机制
The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and carotenoids. This inhibition leads to the accumulation of protoporphyrinogen, which is toxic to plants. The accumulation of protoporphyrinogen disrupts the electron transport chain in chloroplasts, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been found to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll and carotenoids, leading to a reduction in photosynthetic activity. It also disrupts the electron transport chain in chloroplasts, leading to the production of reactive oxygen species (ROS) and oxidative stress. Clomazone has been found to affect the activity of several enzymes involved in plant growth and development.
实验室实验的优点和局限性
Clomazone has several advantages for lab experiments. It has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed. This makes it useful for studying the mechanism of action of herbicides and the molecular mechanisms of plant growth and development. Clomazone is also readily available and relatively inexpensive. However, Clomazone has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. It is also not suitable for studying the effects of herbicides on non-target organisms.
未来方向
There are several future directions for the research on Clomazone. One direction is to study the molecular mechanisms of plant resistance to Clomazone. Another direction is to develop new herbicides based on the structure of Clomazone. Further research is also needed to understand the effects of Clomazone on non-target organisms and the environment. Finally, the development of new methods for the synthesis of Clomazone and its derivatives could lead to the discovery of new herbicides with improved efficacy and safety profiles.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied in scientific research. Its selective mode of action, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research on Clomazone include the study of plant resistance, the development of new herbicides, and the investigation of its effects on non-target organisms and the environment.
合成方法
The synthesis of Clomazone involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form 2-(4-chlorophenoxy) acetophenone. This intermediate is then reacted with dimethylamine in the presence of sodium hydride to form Clomazone. The final product is obtained by treating Clomazone with hydrochloric acid to form Clomazone hydrochloride.
科学研究应用
Clomazone has been extensively used in scientific research to study the mechanism of action of herbicides and to develop new herbicides. It has also been used to investigate the molecular mechanisms of plant growth and development. Clomazone has been found to inhibit the biosynthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis in plants. This inhibition leads to the death of the target plants.
属性
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9;/h3-6,10H,7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVWFABMZLKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![3-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5103034.png)
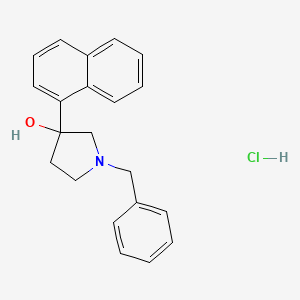
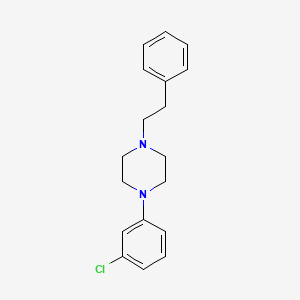
methyl]glycinate](/img/structure/B5103056.png)

![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
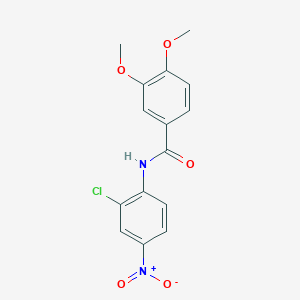
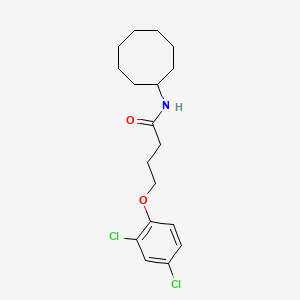
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)
![N-(5-fluoro-2-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5103136.png)